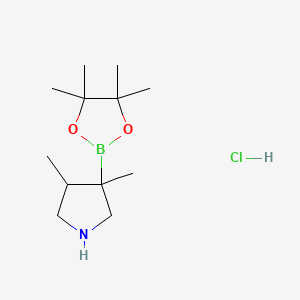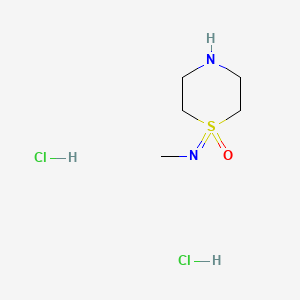![molecular formula C7H6BNO2S B15297776 Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
Benzo[d]thiazol-4-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-4-ylboronic acid is a heterocyclic compound that contains both a benzothiazole ring and a boronic acid functional group The benzothiazole ring is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, which contains both sulfur and nitrogen atoms The boronic acid group is characterized by the presence of a boron atom bonded to two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-4-ylboronic acid typically involves the formation of the benzothiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate can then be subjected to borylation reactions to introduce the boronic acid group. The reaction conditions often involve the use of palladium catalysts and boron reagents such as bis(pinacolato)diboron under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors, more efficient catalysts, and optimized reaction conditions to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[d]thiazol-4-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts, aryl or vinyl halides, and base such as potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydrobenzothiazoles.
Substitution: Biaryl compounds or other substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Benzo[d]thiazol-4-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Wirkmechanismus
The mechanism of action of Benzo[d]thiazol-4-ylboronic acid depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit the activity of the target enzyme or modulate receptor function, leading to therapeutic effects. The benzothiazole ring can also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]thiazol-4-ylboronic acid can be compared with other boronic acid-containing compounds and benzothiazole derivatives:
Similar Compounds: Benzothiazole, phenylboronic acid, and benzothiazol-2-ylboronic acid.
Uniqueness: The combination of the benzothiazole ring and boronic acid group in this compound provides unique chemical properties, such as the ability to participate in both aromatic and boron-based reactions. This makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H6BNO2S |
|---|---|
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
1,3-benzothiazol-4-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4,10-11H |
InChI-Schlüssel |
SHSQZIGLISBBRG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)SC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


nitrosoamine](/img/structure/B15297695.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)
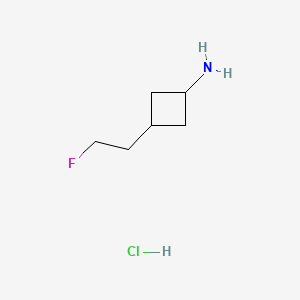

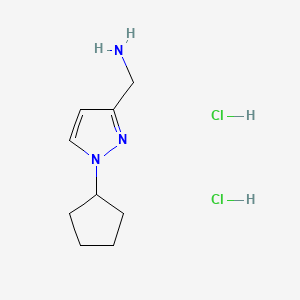
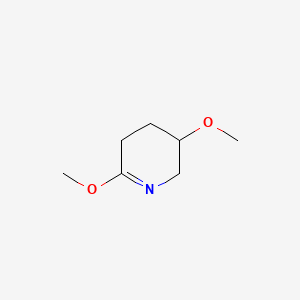
![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
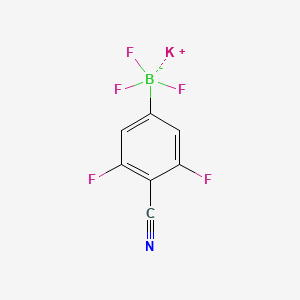
![Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate](/img/structure/B15297749.png)
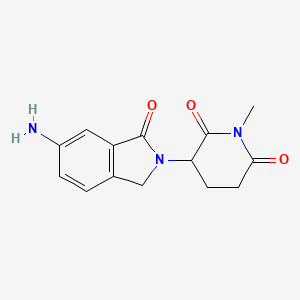

![5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride](/img/structure/B15297760.png)
